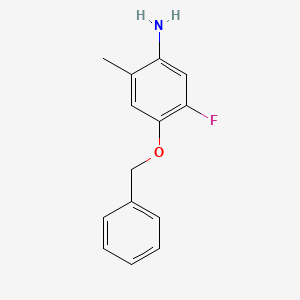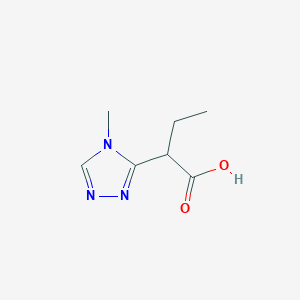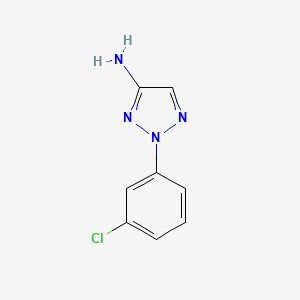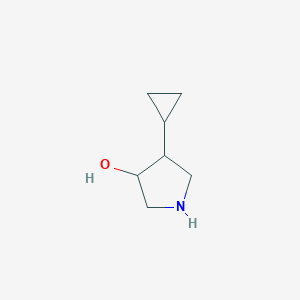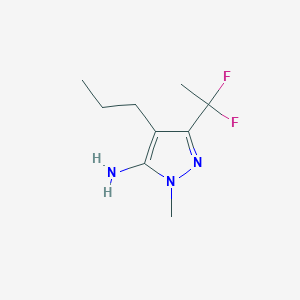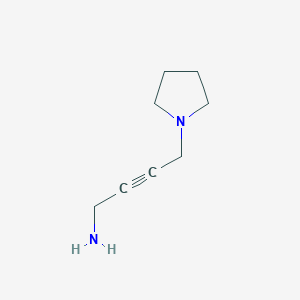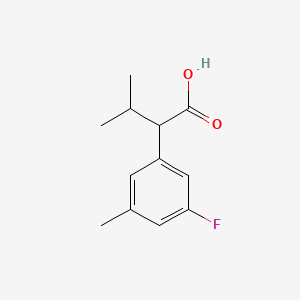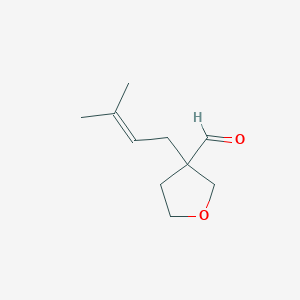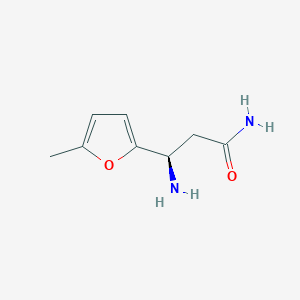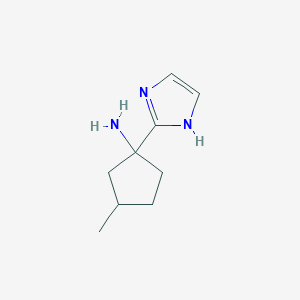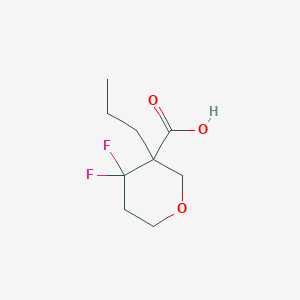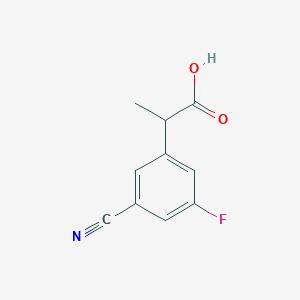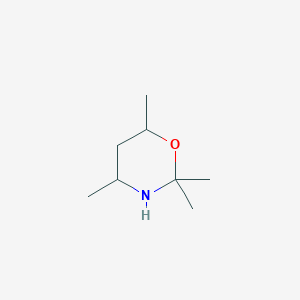
2,2,4,6-Tetramethyl-1,3-oxazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,6-Tetramethyl-1,3-oxazinane is a heterocyclic organic compound with the molecular formula C8H17NO It is characterized by a six-membered ring containing one oxygen and one nitrogen atom, with four methyl groups attached at the 2, 2, 4, and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6-Tetramethyl-1,3-oxazinane can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones. This reaction is catalyzed by silica-supported perchloric acid (HClO4) and proceeds under mild conditions with methanol as the solvent. The reaction yields the desired oxazinane in good yields (up to 90%) and is considered an eco-friendly method .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,6-Tetramethyl-1,3-oxazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinane-2,5-diones.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxazinane derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2,2,4,6-Tetramethyl-1,3-oxazinane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: Some derivatives are being investigated for their potential as therapeutic agents, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of fine chemicals, cosmetics, and pesticides
Wirkmechanismus
The mechanism of action of 2,2,4,6-Tetramethyl-1,3-oxazinane and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
2,2,4,6-Tetramethyl-1,3-oxazinane can be compared with other similar compounds such as:
Morpholine (1,4-oxazinane): Morpholine is another six-membered ring compound with one oxygen and one nitrogen atom, but it lacks the methyl groups present in this compound.
Oxazinanones: These compounds have a similar ring structure but contain additional functional groups such as carbonyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
2,2,4,6-tetramethyl-1,3-oxazinane |
InChI |
InChI=1S/C8H17NO/c1-6-5-7(2)10-8(3,4)9-6/h6-7,9H,5H2,1-4H3 |
InChI-Schlüssel |
XXOKZJXCPVOIDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(OC(N1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13305219.png)
